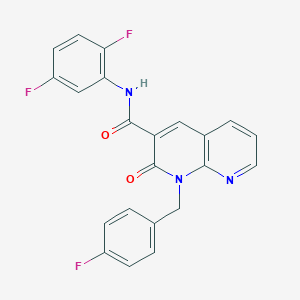

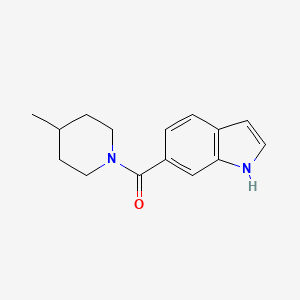

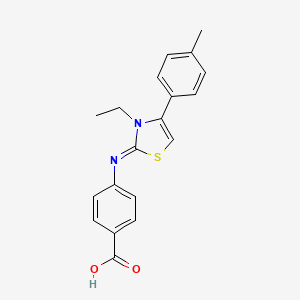

![molecular formula C20H18N2O2S B2369608 Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-52-7](/img/structure/B2369608.png)

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is an organic compound with the molecular formula C20H18N2O2S .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H16N2O2S2/c1-4-19-14(18)12-9-16-15(20-3)17-13(12)21-11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.44 . It is a solid substance . More specific physical and chemical properties like melting point, boiling point, or solubility were not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Novel Derivatives : Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate was used as a starting material to synthesize novel 4-thiopyrimidine derivatives. These compounds were characterized using various spectroscopic methods and X-ray diffraction, showcasing distinct hydrogen-bond interactions and molecular conformations (Stolarczyk et al., 2018).

Enhanced Synthesis Techniques : An improved synthesis method for 4-aryl-5-pyrimidinecarboxylates, including ethyl 4-phenyl-5-pyrimidinecarboxylate, was reported. This method involved reactions of s-triazine with ethyl benzoyl acetate and provided insights into better yields and alternative synthesis routes (Breaux & Zwikelmaier, 1981).

Biological and Pharmacological Activities

Cytotoxic Activity : A study examined the cytotoxicity of thiopyrimidine derivatives against various cancer cell lines. The presence of different substituents on the pyrimidine ring significantly influenced cytotoxic effects, highlighting the potential of these compounds in cancer research (Stolarczyk et al., 2018).

Antioxidant and Radioprotective Activities : A novel pyrimidine derivative was synthesized and evaluated for its antioxidant activity and radioprotection properties. The study suggests potential applications in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Antifilarial Agents : Certain 2-sulfanyl-6-methyl-1,4-dihydropyrimidines demonstrated promising antifilarial activity. This research opens up new avenues for developing treatments against filarial infections (Singh et al., 2008).

Cerebral Protective Agents : Some 4-arylpyrimidine derivatives exhibited anti-anoxic and anti-lipid peroxidation activities, suggesting their potential as cerebral protective agents (Kuno et al., 1993).

Chemical and Physical Properties

Nonlinear Optical Properties : The nonlinear optical (NLO) properties of thiopyrimidine derivatives were investigated, demonstrating their potential for optoelectronic applications. The study combined experimental and computational methods to explore these properties (Hussain et al., 2020).

Kinetic Studies : Research on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in an aqueous perchloric acid medium provided insights into the reaction kinetics and stoichiometry, which is crucial for understanding chemical behavior (Padmini et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

ethyl 4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-24-20(23)17-13-21-18(15-7-5-4-6-8-15)22-19(17)25-16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDDMNWJERCSQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

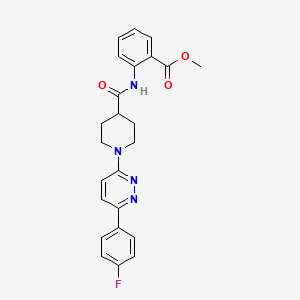

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)

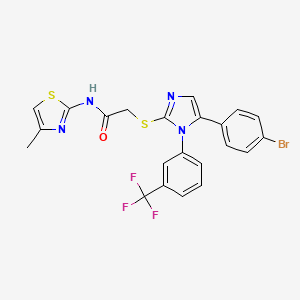

![8-(4-ethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369534.png)

![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)

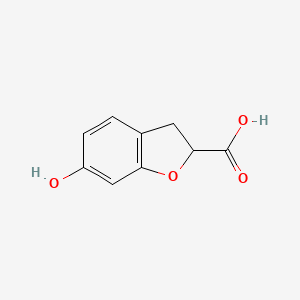

![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2369546.png)